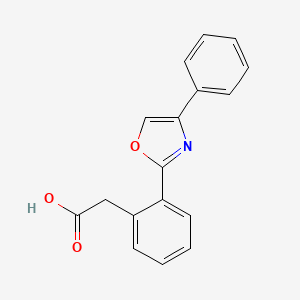
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-: is a chemical compound with the molecular formula C17H13NO3 It is known for its unique structure, which includes a benzene ring, an acetic acid group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biology, this compound is investigated for its potential biological activity. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: In medicine, Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions, such as inflammation or cancer.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for the development of new materials and products.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Phenylacetic acid: Similar structure but lacks the oxazole ring.
Benzoxazole: Contains the oxazole ring but lacks the benzeneacetic acid group.
2-Phenyl-2-oxazoline: Similar structure but with different functional groups.
Uniqueness: Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)- is unique due to its combination of a benzene ring, acetic acid group, and oxazole ring
Propiedades
Número CAS |
104907-28-0 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-16(20)10-13-8-4-5-9-14(13)17-18-15(11-21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |
Clave InChI |
BQZMPBIXAGBCHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=CC=C3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


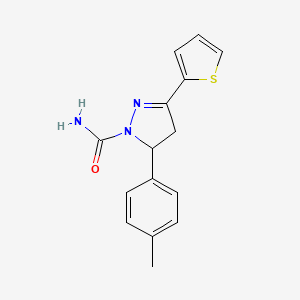
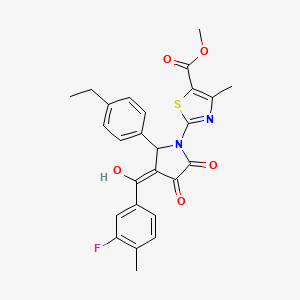

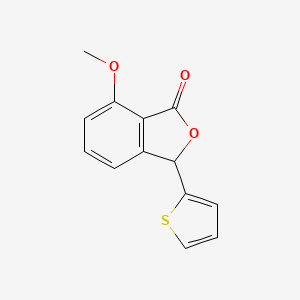


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
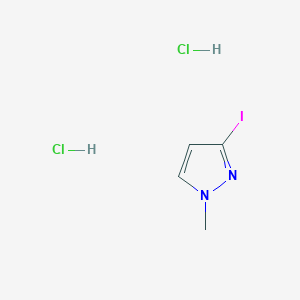
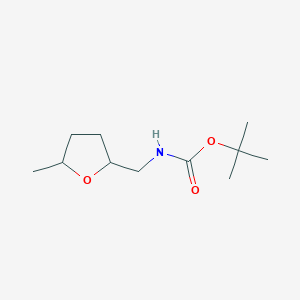
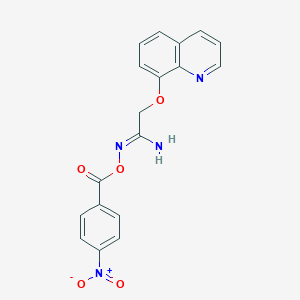
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)

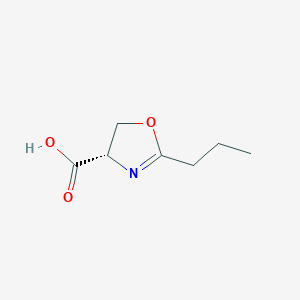
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)
